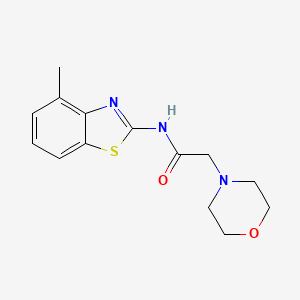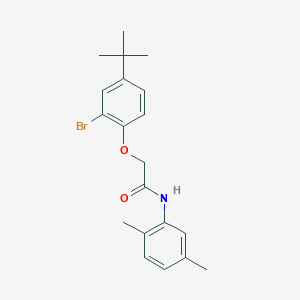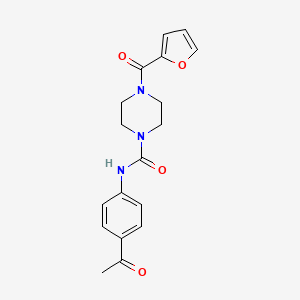![molecular formula C9H10BrNO3S B4872337 ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE](/img/structure/B4872337.png)
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound features a brominated thiophene ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-thiophene.
Acylation: The brominated thiophene undergoes acylation with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester of 5-bromo-2-thiophene-2-carboxylic acid.
Amidation: The ethyl ester is then reacted with glycine or its derivatives under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining product quality and yield.
化学反応の分析
Types of Reactions
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Hydrolysis: Formation of carboxylic acids.
科学的研究の応用
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ester and amide functionalities may also play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- Ethyl (2-bromophenyl)acetate
Uniqueness
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE is unique due to its specific combination of a brominated thiophene ring and an ethyl ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S/c1-2-14-8(12)5-11-9(13)6-3-4-7(10)15-6/h3-4H,2,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWBNEFNBGSDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-1-[4-(1-piperidinylmethyl)benzoyl]piperidine](/img/structure/B4872260.png)

![2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE](/img/structure/B4872267.png)


![4-CHLORO-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B4872291.png)

![N-[4-(butylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B4872304.png)
![methyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4872313.png)
![ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(3-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4872324.png)
![(4-BUTYLPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B4872325.png)
![N-{4-[(2-{[(2-furylmethyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4872332.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B4872345.png)
![ethyl 4-(4-chlorophenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4872355.png)
